beta-Styrylacrylic acid

Description

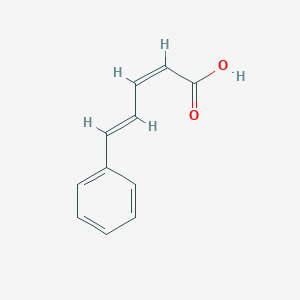

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIQOMCWGDNMHM-KBXRYBNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-94-9, 28010-12-0, 38446-98-9 | |

| Record name | beta-Styrylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-2,4-dienoic acid, 5-phenyl-, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028010120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50789 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-2,4-pentadienoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-phenylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E)-5-Phenyl-2,4-pentadienoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylpenta 2,4 Dienoic Acid and Its Derivatives

Established Synthetic Routes to the Core Structure

The foundational structure of 5-phenylpenta-2,4-dienoic acid can be constructed through several reliable methods. These routes often begin with phenyl-substituted precursors and employ classical organic reactions to build the pentadienoic acid chain.

Condensation Reactions and Selective Hydrogenation from Phenyl-Substituted Precursors

A common pathway to 5-phenylpenta-2,4-dienoic acid involves condensation reactions starting from phenyl-substituted precursors. ontosight.ai For instance, the Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent, can be employed. wikipedia.org In this method, a suitable aldehyde is reacted with malonic acid, leading to a condensation product that subsequently undergoes decarboxylation. wikipedia.org

Another approach involves the aldol (B89426) condensation of cinnamaldehyde (B126680) with an appropriate reactant, followed by subsequent transformations. The reaction of 5-phenylpenta-2,4-dienoic acid with benzene (B151609) in the presence of trifluoromethanesulfonic acid can yield various products, including 5,5-diphenylpent-2-enoic acid, depending on the reaction conditions. researchgate.net

Selective hydrogenation is a critical step in some synthetic sequences to achieve the desired stereochemistry of the double bonds. While direct hydrogenation of a more unsaturated precursor to a dienoic acid is less common, controlling the hydrogenation conditions is crucial to avoid over-reduction to the fully saturated carbon chain.

Horner-Wadsworth-Emmons Reactions for (E,E) Configuration Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org

For the synthesis of 5-phenylpenta-2,4-dienoic acid and its esters with an (E,E) configuration, the HWE reaction is particularly effective. acs.org The process typically involves the reaction of cinnamaldehyde with a phosphonate (B1237965) reagent like triethyl phosphonoacetate in the presence of a base. acs.org This yields the corresponding (2E,4E)-ester, which can then be hydrolyzed to the desired carboxylic acid in high yields. acs.org The HWE reaction is noted for its high (E)-selectivity, which is often crucial for the biological activity or material properties of the final product. organic-chemistry.orgnih.gov The reaction mechanism involves the formation of an oxaphosphetane intermediate, and its subsequent elimination dictates the stereochemical outcome. wikipedia.org

Table 1: Comparison of Synthetic Methods for the Core Structure

| Method | Key Reagents | Typical Stereochemistry | Key Advantages |

|---|---|---|---|

| Condensation Reactions | Phenyl-substituted aldehydes, Malonic acid, Pyridine | Mixture of isomers possible | Utilizes readily available starting materials. |

| Horner-Wadsworth-Emmons | Cinnamaldehyde, Triethyl phosphonoacetate, Base | Predominantly (E,E) | High stereoselectivity, good yields. wikipedia.orgacs.org |

Synthesis of Functionalized 5-Phenylpenta-2,4-dienoic Acid Analogues

The versatility of the 5-phenylpenta-2,4-dienoic acid scaffold allows for the synthesis of a wide array of functionalized analogues. These modifications can be introduced to tune the electronic, optical, or biological properties of the molecule.

Knoevenagel Condensation for Cyano-Substituted Derivatives

The Knoevenagel condensation is a key reaction for introducing a cyano group into the pentadienoic acid chain. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, in the presence of a basic catalyst. wikipedia.orgjmcs.org.mx

For example, the reaction of cinnamaldehyde with ethyl cyanoacetate (B8463686) can produce (4E)-ethyl-2-cyano-5-phenylpenta-2,4-dienoate. jmcs.org.mx This method has been optimized using various catalysts and conditions to improve yields and selectivity. niscair.res.in The resulting cyano-substituted derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. jmcs.org.mxniscair.res.in

Formation of Symmetrical and Unsymmetrical Esters

Esters of 5-phenylpenta-2,4-dienoic acid are commonly synthesized for various applications, including their use as intermediates in further chemical transformations. Symmetrical esters can be prepared through the reaction of the dienoic acid with an excess of an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). acs.org

Unsymmetrical esters can also be synthesized, for instance, by reacting the acyl chloride of 5-phenylpenta-2,4-dienoic acid with a specific alcohol. acs.org The synthesis of various esters, such as methyl (2E,4E)-5-phenylpenta-2,4-dienoate, has been well-documented. These ester derivatives are important for applications where modifying the polarity or reactivity of the carboxylic acid group is desired. nih.gov

Modern Advancements and Efficiency Considerations in Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and scalable synthetic methods for 5-phenylpenta-2,4-dienoic acid and its derivatives. These advancements address challenges such as catalyst recovery, solvent waste, and reaction safety.

Optimization of reaction conditions, including fine-tuning temperature, solvent, and catalyst loading, has been shown to significantly improve yields and purity. The use of greener solvents and catalytic systems is an area of active investigation to reduce the environmental impact of these syntheses. niscair.res.in For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent in Knoevenagel condensations has been explored. niscair.res.in

Furthermore, modern techniques aim to achieve higher throughput and improved safety and reproducibility, which are critical for industrial-scale production. The development of one-pot, multi-component reactions also represents a significant advancement, streamlining the synthesis process and reducing the number of purification steps required. organic-chemistry.org These modern protocols are crucial for making the synthesis of these valuable compounds more sustainable and economically viable.

Chemical Transformations and Reaction Mechanisms of 5 Phenylpenta 2,4 Dienoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a cornerstone of the molecule's reactivity, readily participating in reactions typical of this functional group.

Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation. This reaction is often carried out by reacting 5-Phenylpenta-2,4-dienoic acid with an alcohol in the presence of an acid catalyst. Research has shown the successful synthesis of various ester derivatives. For instance, the ethyl ester can be prepared, and its subsequent reactions have been explored. nih.gov

A specific example is the preparation of Naphthalene-1,8-diyl (2E,2'E,4E,4'E)-Bis-5-phenylpenta-2,4-dienoate. In this synthesis, 5-phenylpenta-2,4-dienoic acid is reacted with 1,8-dihydroxynaphthalene in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane. acs.org

Table 1: Representative Esterification Reaction

| Reactants | Reagents | Solvent | Product |

|---|

Similar to esterification, the carboxylic acid group can be converted to an amide. This transformation typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. While specific examples of amidation reactions starting directly from 5-Phenylpenta-2,4-dienoic acid are less commonly detailed in the provided search results, a study on its analogues suggests that amide derivatives are of interest. nih.govresearchmap.jp The study noted that replacing the carboxylic acid with amides resulted in much less potent biological activity in the context of inhibiting root gravitropism. nih.govresearchmap.jp

The reverse of esterification, the hydrolysis of ester derivatives of 5-Phenylpenta-2,4-dienoic acid back to the parent carboxylic acid, is also a significant reaction. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH), followed by acidification. For example, various substituted (2E,4E)-5-arylpenta-2,4-dienoic acids have been successfully prepared by the hydrolysis of their corresponding ethyl esters using a 5 M KOH aqueous solution in a mixture of methanol (B129727) and tetrahydrofuran. nih.gov

Table 2: Conditions for Hydrolysis of Ethyl (2E,4E)-5-arylpenta-2,4-dienoates

| Substrate | Reagents | Solvents | Product | Yield |

|---|---|---|---|---|

| Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | 5 M KOH (aq) | MeOH, THF | (2E,4E)-5-phenylpenta-2,4-dienoic acid | 98% nih.gov |

| Ethyl (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoate | 5 M KOH (aq) | MeOH, THF | (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoic acid | 89% nih.gov |

Reactivity of the Conjugated Diene System

The conjugated diene system, consisting of two alternating double bonds, is a site of rich and varied reactivity, participating in both addition and cycloaddition reactions.

The extended conjugation in 5-Phenylpenta-2,4-dienoic acid influences its electronic distribution, making the double bonds susceptible to attack by both electrophiles and nucleophiles.

In the presence of a superacid like trifluoromethanesulfonic acid, 5-Phenylpenta-2,4-dienoic acid can react with benzene (B151609). researchgate.netglobalauthorid.com This reaction is proposed to proceed through dicationic intermediates, which are highly reactive electrophiles. researchgate.net Depending on the reaction conditions, this can lead to the formation of 5,5-diphenylpent-2-enoic acid, as well as tetralone and indanone derivatives through subsequent intramolecular acylation. researchgate.net

Furthermore, the ethyl ester of 5-arylpenta-2,4-dienoic acid can undergo a copper-catalyzed C-S cross-coupling reaction with thiols. nih.gov In this reaction, the thiol acts as a nucleophile, and the reaction proceeds via an intermediate where the copper catalyst coordinates to the diene system. nih.gov This highlights the ability of the conjugated system to participate in transition-metal-catalyzed transformations.

The conjugated diene system of 5-Phenylpenta-2,4-dienoic acid is a prime candidate for cycloaddition reactions, particularly Diels-Alder and photochemical cycloadditions.

Recent research has demonstrated the selective photodimerization of 5-arylpenta-2,4-dienoic acids using a template-directed approach. nih.gov By using 1,8-dihydroxynaphthalene as a covalent template, the photodimerization can be controlled to yield mono [2+2] cycloaddition products in high yields and with significant diastereoselectivity. nih.gov This method overcomes the challenge of controlling the regioselectivity and stereoselectivity of photodimerization in the solid state, which was reported to produce a complex mixture of products. acs.org One of the photodimerization pathways can lead to the formation of divinylcyclobutane derivatives. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Phenylpenta-2,4-dienoic acid |

| Naphthalene-1,8-diyl (2E,2'E,4E,4'E)-Bis-5-phenylpenta-2,4-dienoate |

| 1,8-dihydroxynaphthalene |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Dichloromethane |

| Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate |

| Potassium hydroxide (KOH) |

| Methanol |

| Tetrahydrofuran |

| (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoic acid |

| (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dienoic acid |

| Trifluoromethanesulfonic acid |

| Benzene |

| 5,5-diphenylpent-2-enoic acid |

| Thiophenol |

Cycloaddition Chemistry

Diels-Alder Reactions

The conjugated diene system within 5-phenylpenta-2,4-dienoic acid makes it a suitable substrate for Diels-Alder reactions, a fundamental process in organic synthesis for forming cyclic structures. smolecule.com Research has shown that the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of a superacid, trifluoromethanesulfonic acid (CF3SO3H), results in the formation of several carbocyclic compounds. researchgate.netresearchgate.net The products identified include 5,5-diphenylpent-2-enoic acid, as well as tetralone and indanone derivatives. researchgate.netresearchgate.net The formation of these complex structures proceeds through the addition of two benzene molecules to the diene acid, followed by an intramolecular acylation step. researchgate.net

Inverse-Electron Demand Diels-Alder Chemistry involving Superelectrophilic Systems

The concept of inverse-electron demand Diels-Alder reactions has been successfully applied to systems involving 5-phenylpenta-2,4-dienoic acid through the use of superelectrophiles. researchgate.netacs.org In the presence of superacids like trifluoromethanesulfonic acid, the diene can be activated to form dicationic or tricationic superelectrophilic species. researchgate.netacs.org Theoretical calculations indicate that these highly charged intermediates possess exceptionally low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), which significantly facilitates cycloaddition chemistry even with electron-rich dienophiles like ethylene. researchgate.netacs.org This superelectrophilic activation represents a key strategy for engaging otherwise unreactive partners in cycloaddition reactions. researchgate.net The reaction with benzene in CF3SO3H to yield tetralone and indanone derivatives is a practical example of such transformations driven by superelectrophilic activation. researchgate.netresearchgate.net

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions offer a direct pathway to construct cyclobutane (B1203170) rings, which are core structures in numerous complex molecules. The photodimerization of 5-phenylpenta-2,4-dienoic acid, a vinylogous cinnamic acid, has been a subject of study to control the chemo-, regio-, and diastereoselectivity of these reactions.

Template-Directed Selective Photodimerization using 1,8-Dihydroxynaphthalene

A highly efficient and selective method for the photodimerization of 5-arylpenta-2,4-dienoic acids has been developed utilizing 1,8-dihydroxynaphthalene (1,8-DHN) as a covalent template. nih.govacs.orgnih.gov In this strategy, two molecules of the dienoic acid are attached to the 1,8-DHN template via ester linkages. acs.org This pre-organization ensures the two reacting diene units are held in close proximity, enabling an efficient intermolecular [2+2] cycloaddition upon irradiation. nih.govacs.org

The synthesis of the necessary precursors begins with a Horner-Wadsworth-Emmons reaction between a cinnamaldehyde (B126680) and triethyl phosphonoacetate to produce esters with (E,E) configuration, which are then hydrolyzed to the corresponding 5-arylpenta-2,4-dienoic acids. acs.org These acids are subsequently coupled to the 1,8-DHN template using dicyclohexylcarbodiimide (DCC). acs.org Irradiation of these template-bound diesters yields the desired cyclobutane products in good to excellent yields, up to 99%. nih.govacs.orgnih.gov

Analysis of Diastereoselectivity and Regioisomer Formation

The template-directed approach exerts remarkable control over the stereochemical and regiochemical outcomes of the photodimerization. nih.govacs.org Out of twelve possible cycloaddition products, the reaction selectively yields the syn-head-to-head cycloadducts. acs.org This method provides the mono-[2+2] cycloaddition products as single regioisomers and with high diastereoselectivities, with reported diastereomeric ratios (dr) ranging from 3:1 to 13:1. nih.govacs.orgnih.gov The precise stereochemistry of the resulting divinylcyclobutane products has been confirmed through X-ray crystallographic analysis. nih.govacs.orgnih.gov This high degree of control is a significant advantage over non-templated reactions.

Table 1: Yields and Selectivity in Template-Directed Photodimerization

| Reactant Acid | Product Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 5-phenylpenta-2,4-dienoic acid | Up to 99% | High (e.g., 3:1 to 13:1) | nih.gov, acs.org |

| Substituted 5-arylpenta-2,4-dienoic acids | Good to Excellent | High | nih.gov, acs.org, nih.gov |

Non-Selective Photodimerization in Solid-State Irradiation

In stark contrast to the template-controlled method, the direct solid-state irradiation of 5-phenylpenta-2,4-dienoic acid is non-selective. nih.govacs.org A study conducted in 1971 by Schmidt and co-workers reported that this reaction leads to a complex mixture of products, including both four-membered (cyclobutane) and eight-membered (cyclooctadiene) rings. researchgate.netacs.org The formation of at least seven different products was observed on thin-layer chromatography (TLC), highlighting the lack of control over the reaction pathway. researchgate.netacs.org This outcome underscores the critical role of the covalent template in achieving a selective and high-yielding synthesis of a single, well-defined cyclobutane product. nih.govacs.org

Reactivity of the Phenyl Moiety

Electrophilic Substitution Reactions

The phenyl group within 5-Phenylpenta-2,4-dienoic acid renders the molecule susceptible to electrophilic substitution reactions. The presence of the conjugated dienoic acid chain influences the reactivity and regioselectivity of these substitutions. Common electrophilic reagents, such as halogens or nitrating agents, can be employed to introduce functional groups onto the aromatic ring. The specific products formed will vary depending on the reagents and reaction conditions used. evitachem.com For instance, Friedel-Crafts acylation, catalyzed by aluminum chloride, represents a viable pathway for introducing acyl groups to the phenyl ring. evitachem.com

Hydroarylation and Intramolecular Acylation Pathways

In the presence of a strong acid like trifluoromethanesulfonic acid (CF3SO3H), 5-Phenylpenta-2,4-dienoic acid undergoes complex reactions with benzene, leading to a variety of carbocyclic products. researchgate.netresearchgate.net These transformations are contingent on the specific reaction conditions and involve a combination of hydroarylation and intramolecular acylation steps. researchgate.net

Formation of 5,5-Diphenylpent-2-enoic Acid

One of the key products from the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid is 5,5-diphenylpent-2-enoic acid. researchgate.netresearchgate.netevitachem.com This product arises from the addition of a benzene molecule to the starting diene acid. researchgate.net

Generation of Tetralone and Indanone Derivatives

Under the same superacidic conditions, the reaction can proceed further to yield tetralone and indanone derivatives. researchgate.netresearchgate.netevitachem.com The formation of these cyclic ketones involves the addition of two benzene molecules to the initial 5-phenylpenta-2,4-dienoic acid, followed by a subsequent intramolecular acylation event. researchgate.netresearchgate.net

Investigation of Superelectrophilic Dicationic Intermediates

The intricate transformations observed in the reaction of 5-phenylpenta-2,4-dienoic acid with arenes in superacids are proposed to proceed through the formation of highly reactive dicationic intermediates, also known as superelectrophiles. researchgate.net The protonating power of trifluoromethanesulfonic acid is capable of generating these cationic species from organic molecules. researchgate.netresearchgate.net These intermediates, where both the carboxylic acid group and the dienyl system are protonated, exhibit enhanced electrophilicity, driving the subsequent hydroarylation and cyclization reactions. researchgate.net The involvement of such superelectrophilic dicationic intermediates is a key aspect of understanding the reaction mechanism leading to the observed carbocyclic products. researchgate.net

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful tool for the functionalization of 5-phenylpenta-2,4-dienoic acid and its derivatives.

Copper-Catalyzed C-S Direct Cross-Coupling with Thiols

A notable example is the selective copper-catalyzed direct C-S bond cross-coupling reaction of thiols with ethyl 5-arylpenta-2,4-dienoate. rsc.orgrsc.orgnih.gov This method provides an efficient route to synthesize 5-aryl-3-arylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives under moderate conditions. rsc.orgnih.govscispace.com The reaction exhibits good functional group tolerance and is economically attractive due to the use of a copper catalyst. scispace.com A plausible Cu(I)/Cu(III) catalytic cycle has been proposed for this transformation. rsc.orgnih.gov This process using inexpensive catalysts under mild conditions has been developed to synthesize various biologically active derivatives. scispace.com

Below is a table summarizing the optimized reaction conditions for the copper-catalyzed C-S cross-coupling reaction:

| Parameter | Optimal Condition |

| Copper Source | Cu(OAc)2 |

| Ligand | L5 (structure not specified in abstract) |

| Base | Cs2CO3 (2 equivalents) |

| Solvent | DCE (1,2-dichloroethane) |

| Temperature | 60 °C |

| Atmosphere | N2 |

| Time | 24 h |

Table 1: Optimized reaction conditions for the copper-catalyzed C-S cross-coupling of thiols with ethyl 5-phenylpenta-2,4-dienoate. Data sourced from a study on the development of this methodology. scispace.com

The reaction has been shown to be effective with both aromatic and aliphatic thiols, with product yields ranging from 76-88%. scispace.com

Proposed Cu(I)/Cu(III) Catalytic Cycle Mechanisms

A plausible reaction mechanism involving a Cu(I)/Cu(III) catalytic cycle has been proposed for the selective copper-catalyzed C–S direct cross-coupling of thiols with the ethyl ester of 5-arylpenta-2,4-dienoic acid. nih.govscispace.com This process allows for the efficient synthesis of various 5-aryl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives under moderate conditions using inexpensive catalysts. nih.govscispace.com

The proposed catalytic cycle is initiated by the coordination of a Cu(I) species with an enaminone ligand to form an intermediate complex. nih.gov This is followed by a ligand exchange step with an aryl thiol. The resulting intermediate then reacts with the 5-arylpenta-2,4-dienoic acid ethyl ester through an intermolecular oxidative addition, forming a Cu(III) intermediate. nih.gov The final step involves the reductive elimination from this Cu(III) species to yield the desired C-S coupled product and regenerate the initial Cu(I) complex, which can then re-enter the catalytic cycle. nih.gov

The key steps of this proposed mechanism are outlined in the table below.

| Step | Description | Intermediate Species |

| 1 | Coordination | A Cu(I) salt coordinates with an enaminone ligand (L4) to generate intermediate 6 . |

| 2 | Ligand Exchange | Intermediate 6 reacts with an aryl thiol, leading to the formation of intermediate 7 . |

| 3 | Oxidative Addition | Intermediate 7 undergoes an intermolecular oxidative addition with 5-arylpenta-2,4-dienoic acid ethyl ester to produce a Cu(III) intermediate 8 . |

| 4 | Reductive Elimination | Intermediate 8 furnishes the final product (3-arylsulfanyl-5-phenylpenta-2,4-dienoic acid ethyl ester) and regenerates the initial Cu(I) complex 6 . |

This table is based on the proposed mechanism for the C-S cross-coupling reaction of the ethyl ester derivative. nih.gov

Oxidation and Reduction Pathways of the Pentadienoic Backbone

The conjugated diene system of the 5-phenylpenta-2,4-dienoic acid backbone is susceptible to both oxidation and reduction reactions, allowing for the synthesis of various derivatives. evitachem.com

Oxidation: The pentadienoic backbone can be oxidized, typically leading to cleavage of the double bonds and formation of smaller carboxylic acids. evitachem.com Common oxidizing agents used for this purpose include potassium permanganate (B83412) and chromium trioxide. evitachem.com The specific products formed would depend on the reaction conditions and the strength of the oxidizing agent.

Reduction: Reduction of 5-phenylpenta-2,4-dienoic acid typically targets the carbon-carbon double bonds of the pentadienoic chain. Catalytic hydrogenation is a common method to achieve this transformation. evitachem.com Using a catalyst such as palladium on carbon (Pd/C), the conjugated diene can be reduced to yield the corresponding saturated derivative, 5-phenylpentanoic acid. evitachem.com

The table below summarizes the general oxidation and reduction pathways.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Corresponding carboxylic acids (via cleavage) evitachem.com |

| Reduction | Hydrogen (H₂) with Palladium on carbon (Pd/C) | Saturated derivatives (e.g., 5-Phenylpentanoic acid) evitachem.com |

In addition to simple oxidation and reduction, the compound can undergo more complex transformations under specific conditions. For instance, in the presence of a superacid like trifluoromethanesulfonic acid, 5-phenylpenta-2,4-dienoic acid can react with benzene to form cyclized products such as tetralone and indanone derivatives through intramolecular acylation. researchgate.net

Derivatives and Analogues of 5 Phenylpenta 2,4 Dienoic Acid in Advanced Research

Synthesis and Characterization of Stereoisomers

The geometry of the double bonds in the pentadienoic acid chain gives rise to various stereoisomers, with the (2E,4E) isomer being the most commonly synthesized and studied. The synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid is often achieved through a Horner-Wadsworth-Emmons reaction between trans-cinnamaldehyde and triethyl phosphonoacetate, yielding the corresponding ethyl ester. This is followed by hydrolysis, typically using a base like potassium hydroxide (B78521), to afford the carboxylic acid. nih.goviosrjournals.org

Another well-established method is the Knoevenagel condensation of cinnamaldehyde (B126680) with malonic acid in the presence of a basic catalyst mixture such as pyridine (B92270) and piperidine. The reaction mixture is heated to reflux, and upon completion, the product is precipitated by acidification. researchgate.net

While the all-trans isomer is common, research has also explored other stereoisomers. For instance, 5,5-diphenyl-cis-penta-2,4-dienoic acid has been synthesized and characterized. nih.gov The synthesis and characterization of these different stereoisomers are crucial for understanding how the spatial arrangement of the molecule influences its physical properties and biological interactions.

Table 1: Synthesis and Characterization of 5-Phenylpenta-2,4-dienoic Acid Stereoisomers

| Compound | Synthesis Method | Key Characterization Data |

|---|---|---|

| (2E,4E)-5-Phenylpenta-2,4-dienoic Acid | Horner-Wadsworth-Emmons followed by hydrolysis | Melting Point: 165 °C masterorganicchemistry.com |

| (2E,4E)-5-Phenylpenta-2,4-dienoic Acid | Knoevenagel Condensation | Soluble in DMSO researchgate.net |

Functional Group Modifications

Cyano-Substituted Derivatives

The introduction of a cyano group at the C2 position of the pentadienoic acid chain has been a subject of synthetic exploration. For example, (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide derivatives have been synthesized. rsc.org This modification significantly alters the electronic properties of the molecule, introducing a strong electron-withdrawing group that can influence its reactivity and potential as a Michael acceptor.

Thioether-Functionalized Derivatives

The synthesis of thioether-functionalized derivatives of 5-phenylpenta-2,4-dienoic acid can be approached through the thia-Michael addition of thiols to the activated double bonds of the pentadienoic acid system. While direct examples for 5-phenylpenta-2,4-dienoic acid are not extensively documented, the reaction of cinnamaldehyde with thiols suggests that the conjugated system is susceptible to such nucleophilic additions. researchgate.net This functionalization introduces a sulfur atom, which can impact the molecule's lipophilicity and its ability to interact with biological targets.

Selenoester Analogues

The replacement of the carboxylic acid with a selenoester group represents a significant modification, introducing a selenium atom into the molecule. The synthesis of α,β-unsaturated selenoesters can be achieved through methods such as the TiCl4-promoted aldol (B89426) condensation. nih.gov This reaction would involve a titanium enolate of a selenoester reacting with cinnamaldehyde. Such analogues are of interest due to the unique chemical properties conferred by the selenium atom, including its potential for specific interactions within biological systems.

Amide, Alcohol, and Ester Derivatives from Carboxylic Acid Replacements

The carboxylic acid moiety of 5-phenylpenta-2,4-dienoic acid is a prime site for derivatization to amides, alcohols, and esters.

Amides: Amide derivatives can be synthesized by coupling the carboxylic acid with various amines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netacs.org A notable example is the synthesis of piperic acid amides, which share the 5-(substituted-phenyl)penta-2,4-dienoic acid backbone. researchgate.net

Alcohols: The corresponding alcohol, (2E,4E)-5-phenylpenta-2,4-dienol, can be prepared by the reduction of the carboxylic acid or its ester derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids and esters to primary alcohols. masterorganicchemistry.com

Esters: Esterification of 5-phenylpenta-2,4-dienoic acid is readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents like DCC. nih.govnih.gov Methyl and ethyl esters are common examples that have been synthesized and characterized. acs.orgnih.gov

Table 2: Functional Group Modifications of 5-Phenylpenta-2,4-dienoic Acid

| Derivative Type | Synthetic Approach |

|---|---|

| Cyano-Substituted | Introduction of a cyano group at the C2 position. |

| Thioether-Functionalized | Thia-Michael addition of thiols. |

| Selenoester Analogues | TiCl4-promoted aldol condensation with selenoester enolates. |

| Amides | Coupling of the carboxylic acid with amines using activating agents. |

| Alcohols | Reduction of the carboxylic acid or its esters with LiAlH4. |

Aromatic Ring Substitutions and their Effects on Reactivity and Bioactivity

Modifying the phenyl ring of 5-phenylpenta-2,4-dienoic acid with various substituents has been a key strategy to fine-tune its chemical and biological properties.

The synthesis of these substituted derivatives generally follows the same synthetic routes as the parent compound, starting from the appropriately substituted cinnamaldehyde. For example, derivatives with 4-fluoro, 4-bromo, and 4-methoxy substituents on the phenyl ring have been synthesized via the Horner-Wadsworth-Emmons reaction followed by hydrolysis. nih.gov

Table 3: Examples of Aromatic Ring-Substituted Derivatives and Observed Effects

| Substituent | Position | Observed Effects on Bioactivity (in analogous compounds) |

|---|---|---|

| 4-Fluoro | para | Enhanced inhibitory activity against MAO-B. nih.gov |

| 4-Bromo | para | Excellent anticancer activity. iosrjournals.orgresearchgate.net |

| 4-Methoxy | para | Effective inhibitory activity against MAO-B. nih.gov |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While a specific experimental spectrum for 5-phenylpenta-2,4-dienoic acid is not widely published, the expected ¹H and ¹³C NMR chemical shifts and coupling constants can be predicted based on established principles and the compound's structure. These predictions are invaluable for verifying the identity and purity of synthesized samples.

The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the vinylic protons of the diene system, and the aromatic protons of the phenyl group. The carboxylic acid proton would appear as a broad singlet far downfield, typically above 10 ppm. The protons on the conjugated diene chain (H2, H3, H4, and H5) would resonate in the vinylic region (approximately 5.5-8.0 ppm), exhibiting complex splitting patterns due to coupling with each other. The coupling constants (J-values) between these protons would be critical for assigning the stereochemistry of the double bonds (E/Z configuration). For the expected (2E,4E) isomer, large coupling constants (typically 12-18 Hz) are anticipated for the trans-vinylic protons. The five protons of the phenyl group would appear in the aromatic region (approximately 7.2-7.6 ppm).

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The carbons of the phenyl ring and the diene system would resonate in the 120-150 ppm range. The specific chemical shifts would be influenced by their position relative to the electron-withdrawing carboxylic acid group and the phenyl ring.

Predicted ¹H NMR Data for (2E,4E)-5-Phenylpenta-2,4-dienoic acid

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| COOH | > 10.0 | br s | - |

| H2 | ~ 6.0 | d | J2,3 ≈ 15 |

| H3 | ~ 7.4 | dd | J3,2 ≈ 15, J3,4 ≈ 11 |

| H4 | ~ 6.9 | dd | J4,5 ≈ 15, J4,3 ≈ 11 |

| H5 | ~ 7.1 | d | J5,4 ≈ 15 |

| Phenyl | 7.2 - 7.6 | m | - |

Predicted ¹³C NMR Data for (2E,4E)-5-Phenylpenta-2,4-dienoic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 168 - 172 |

| C2 | ~ 125 |

| C3 | ~ 145 |

| C4 | ~ 130 |

| C5 | ~ 140 |

| Phenyl Cipso | ~ 135 |

| Phenyl Cortho, meta, para | 127 - 130 |

Isotopic labeling, particularly with deuterium (B1214612) (²H) and tritium (B154650) (³H), is a powerful strategy for unambiguously assigning proton NMR signals, especially in complex spectra. By selectively replacing a specific proton with a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears, and the coupling patterns of adjacent protons are simplified. This technique, known as deuterium decoupling, can definitively confirm the position of a specific proton within the molecule.

For 5-phenylpenta-2,4-dienoic acid, a series of deuterated isotopologues could be synthesized. For example, replacing the proton at the C3 position with deuterium would result in the disappearance of the H3 signal and the collapse of the H2 and H4 signals from doublets of doublets into simple doublets. This would confirm not only the chemical shift of H3 but also its coupling relationships with H2 and H4.

While tritium is a radioactive isotope and its NMR detection requires specialized equipment, it can also be used for labeling studies. Tritium NMR has its own characteristic chemical shift range and can provide structural information. However, for routine structural confirmation of 5-phenylpenta-2,4-dienoic acid, deuterium labeling is the more common and practical approach. No specific studies employing tritium or deuterium labeling for the NMR analysis of this compound have been reported in the surveyed literature, but the methodology remains a potent tool for potential future investigations into its complex spectral assignments.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For 5-phenylpenta-2,4-dienoic acid (C₁₁H₁₀O₂), the molecular weight is approximately 174.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 174. nist.gov This peak confirms the molecular weight of the compound. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint that helps in structural confirmation. Key fragmentation pathways for 5-phenylpenta-2,4-dienoic acid would likely involve losses of small, stable neutral molecules or radicals from the carboxylic acid group and cleavage of the conjugated chain.

Common fragmentation patterns observed in the NIST library mass spectrum include:

Loss of a hydroxyl radical (•OH): The peak at m/z 157 corresponds to the [M - •OH]⁺ ion, forming a stable acylium ion.

Loss of a carboxyl group (•COOH): A peak at m/z 129 ([M - •COOH]⁺) is prominent, resulting from the cleavage of the C1-C2 bond. This C₉H₉⁺ ion is a major fragment.

Loss of carbon monoxide (CO) from the acylium ion: The fragment at m/z 129 can further lose CO, although this is less common.

Phenyl group fragments: Signals corresponding to the phenyl cation (C₆H₅⁺ at m/z 77) or related aromatic fragments are also expected.

Key Ions in the Electron Ionization Mass Spectrum of 5-Phenylpenta-2,4-dienoic acid

| m/z | Proposed Ion Identity | Fragmentation Pathway |

|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 157 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 129 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 103 | [C₈H₇]⁺ | Cleavage of the polyene chain |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Geometrical and Stereochemical Features

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and configuration.

For 5-phenylpenta-2,4-dienoic acid, a single-crystal X-ray diffraction analysis would unequivocally establish the stereochemistry of the C2=C3 and C4=C5 double bonds as either E (trans) or Z (cis). It would also reveal the degree of planarity of the conjugated dienoic acid system and the rotational angle (torsion angle) between the plane of the phenyl ring and the plane of the polyene chain. In the solid state, carboxylic acids like this one often form hydrogen-bonded dimers, and X-ray crystallography would detail the geometry of these intermolecular interactions.

While crystallographic data for the closely related compound 5,5-diphenyl-cis-penta-2,4-dienoic acid has been reported, specific experimental X-ray crystal structure data for 5-phenylpenta-2,4-dienoic acid was not found in the surveyed scientific literature. researchgate.net A hypothetical analysis would yield the parameters listed in the table below.

Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths | e.g., C=O, C-O, C=C, C-C, C-H |

| Bond Angles | e.g., O-C-O, C=C-C |

| Torsion Angles | Determines planarity and conformation of the polyene chain |

| Stereochemistry | Unambiguous assignment of E/Z configuration at C2 and C4 |

| Intermolecular Interactions | Details of hydrogen bonding between carboxylic acid groups |

| Crystal Packing | Arrangement of molecules in the unit cell |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly well-suited for analyzing compounds with conjugated π-systems, such as 5-phenylpenta-2,4-dienoic acid. The extended conjugation involving the phenyl group and the dienoic acid system allows for π → π* electronic transitions at relatively low energy, resulting in strong absorption in the UV region.

The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. While an experimental spectrum is not available, the λmax for 5-phenylpenta-2,4-dienoic acid can be estimated using Woodward-Fieser rules. These empirical rules provide a calculated λmax based on the contributions of the core chromophore and various substituents. For an α,β,γ,δ-unsaturated carboxylic acid, the calculation starts with a base value and adds increments for extended conjugation and substituents. The phenyl group at the terminal position (δ-position) significantly extends the conjugation, causing a large bathochromic (red) shift to a longer wavelength.

Woodward-Fieser Rule Calculation for (2E,4E)-5-Phenylpenta-2,4-dienoic acid

| Component | Contribution (nm) |

|---|---|

| α,β-Unsaturated Carboxylic Acid Base Value | +195 |

| Double Bond Extending Conjugation (C4=C5) | +30 |

| Phenyl Substituent at δ-position | +60 (approx.) |

| Calculated λmax | ~285 nm |

This calculated value indicates that 5-phenylpenta-2,4-dienoic acid is expected to absorb strongly in the ultraviolet region around 285 nm. The exact experimental value may vary depending on the solvent used.

Advanced Research Applications of 5-Phenylpenta-2,4-dienoic Acid

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Predicting Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme.

While specific molecular docking studies on 5-Phenylpenta-2,4-dienoic acid are not extensively documented in publicly available literature, the methodology has been applied to structurally similar compounds, such as cinnamaldehyde (B126680) derivatives. These studies provide a framework for how 5-Phenylpenta-2,4-dienoic acid could be investigated. The process involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of 5-Phenylpenta-2,4-dienoic acid (the ligand) would be generated and optimized. The structure of the target protein (the receptor) would be obtained from a protein database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations are explored to find the one with the best energetic fit.

Analysis of Results: The results are analyzed to determine the binding energy, which indicates the affinity of the ligand for the receptor, and to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Given its structural similarity to compounds with known biological activities, 5-Phenylpenta-2,4-dienoic acid could be a candidate for docking studies against various targets. For instance, derivatives of the related compound piperic acid have been investigated for their antimicrobial and cytotoxic activities. A plausible target for 5-Phenylpenta-2,4-dienoic acid could be enzymes involved in microbial metabolism or cancer cell proliferation.

Table 1: Potential Biological Targets for Molecular Docking of 5-Phenylpenta-2,4-dienoic acid

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| Enzymes in Parasites | Plasmodium falciparum Lactate Dehydrogenase (pfLDH) | Antimalarial |

| Bacterial Enzymes | DNA Gyrase | Antibacterial |

| Cancer-related Proteins | Tyrosine Kinases | Anticancer |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Anti-inflammatory |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. These calculations provide valuable information about molecular orbitals, charge distribution, and molecular electrostatic potential, which are key to understanding a molecule's chemical behavior.

For 5-Phenylpenta-2,4-dienoic acid, DFT calculations can elucidate several important properties:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and delocalization of electrons. orientjchem.org

Studies on analogous compounds like cinnamic acid and its derivatives have shown that the electronic properties are significantly influenced by the substituents on the aromatic ring. nih.gov It is expected that the phenyl group and the conjugated dienoic acid moiety in 5-Phenylpenta-2,4-dienoic acid will lead to a delocalized π-electron system, which will be reflected in the HOMO and LUMO distributions.

Table 2: Predicted Electronic Properties of 5-Phenylpenta-2,4-dienoic acid from Quantum Chemical Calculations

| Property | Predicted Significance |

|---|---|

| HOMO Energy | Indicates the propensity to undergo electrophilic attack. |

| LUMO Energy | Indicates the susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |

| MEP | Identifies sites for electrophilic and nucleophilic reactions. |

| NBO Analysis | Quantifies electron delocalization and hyperconjugative interactions. |

Computational Elucidation of Reaction Mechanisms (e.g., Superelectrophilic Activation, Catalytic Cycles)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For 5-Phenylpenta-2,4-dienoic acid, computational methods can be used to study various potential reactions.

Superelectrophilic Activation: Reactions of conjugated dienones, which are structurally related to 5-Phenylpenta-2,4-dienoic acid, with arenes under superelectrophilic activation conditions have been studied. This type of activation, often achieved using superacids, can lead to the formation of highly reactive dicationic species. Computational studies, such as DFT calculations, can model these reactive intermediates and map out the potential energy surface of the reaction, helping to explain the formation of observed products like conjugated enones and indanes.

Photodimerization Reactions: 5-Arylpenta-2,4-dienoic acids are known to undergo template-directed selective photodimerization reactions to form cyclobutane (B1203170) derivatives. Computational analysis, using methods like the distortion/interaction model, can be employed to understand and predict the reactivity and selectivity of these cycloaddition reactions. These calculations can help in designing templates that favor the formation of specific stereoisomers.

By modeling the reactants, transition states, and products, computational chemistry can provide a detailed understanding of the reaction pathways, the role of catalysts, and the factors that control the regio- and stereoselectivity of the reactions involving 5-Phenylpenta-2,4-dienoic acid.

Structure Activity Relationship Sar Studies for Biological Activities

SAR for Root Gravitropism Inhibition

(2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, has been identified as a selective inhibitor of root gravitropic bending. researchgate.net Structure-activity relationship studies have been crucial in identifying the key molecular features necessary for this inhibitory activity.

Importance of Specific Diene Stereochemistry (e.g., (2Z,4E) Configuration)

The specific stereochemistry of the diene unit is paramount for the compound's ability to inhibit root gravitropism. Research has demonstrated that only the (2Z,4E) configuration of 5-phenylpenta-2,4-dienoic acid exhibits significant inhibitory activity. researchgate.netfao.org Other stereoisomers, including the (2E,4E), (2Z,4Z), and (2E,4Z) analogues, were found to be inactive. researchgate.netfao.org Furthermore, modifications to the diene structure, such as saturation of the 4,5-double bond or its replacement with an alkyne, also resulted in a loss of inhibitory activity. researchgate.net This highlights the stringent requirement for the specific (2Z,4E) diene geometry for effective interaction with its biological target.

Essential Role of the Carboxylic Acid Moiety

The carboxylic acid group is another indispensable feature for the potent inhibition of gravitropic bending. researchgate.netfao.org When this moiety was replaced with other functional groups, such as amides, alcohols, or esters, the resulting derivatives were significantly less potent. researchgate.netfao.org This suggests that the acidic proton and the potential for hydrogen bonding or ionic interactions provided by the carboxylic acid are critical for the molecule's biological function in this context.

Criticality of the Aromatic Ring and Effects of Substituents

The presence of the terminal aromatic ring is a third crucial component for the inhibitory activity. researchgate.netfao.org Studies have shown that replacing the phenyl group with a simple alkyl chain leads to inactive compounds, indicating the necessity of the aromatic system. researchgate.netfao.org While the unsubstituted phenyl ring is effective, substitutions on the ring can be tolerated. For instance, in C4-substituted analogs, placing substituents at the para position of the aromatic ring of a 4-phenylethynyl group did not diminish the activity. nih.govnih.gov

Impact of C4-Substitution on Inhibitory Potency

Building upon the lead compound ku-76, researchers have explored the effect of introducing various substituents at the C4 position of the pentadienoic acid chain. nih.govnih.gov This line of inquiry led to the discovery of analogues with dramatically increased potency. Among the synthesized C4-substituted derivatives, the 4-phenylethynyl analog was identified as having the highest potency for inhibiting gravitropic bending, being effective at concentrations as low as 0.01 μM. nih.govnih.gov This potency is significantly greater than that of the original lead compound, ku-76 (effective at 5 μM), and other known inhibitors like 1-N-naphthylphthalamic acid (NPA). researchgate.netnih.gov

| Compound/Analog | Key Structural Feature | Root Gravitropism Inhibitory Activity | Reference |

|---|---|---|---|

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) | (2Z,4E) diene, Carboxylic acid, Phenyl ring | Active (effective at 5 μM) | researchgate.net |

| (2E,4E), (2Z,4Z), (2E,4Z) analogues | Altered diene stereochemistry | Inactive | researchgate.netfao.org |

| 4,5-saturated / 4,5-alkynyl analogues | Modified diene system | Inactive | researchgate.net |

| Amide, alcohol, or ester derivatives | Carboxylic acid replaced | Much less potent | researchgate.netfao.org |

| Alkyl chain instead of phenyl ring | Aromatic ring replaced | Inactive | researchgate.net |

| C4-phenylethynyl analog | Substitution at C4 position | Highest potency (effective at 0.01 μM) | nih.govnih.gov |

SAR for Antimicrobial and Antioxidant Activities

While direct SAR studies on the antimicrobial and antioxidant properties of 5-phenylpenta-2,4-dienoic acid are limited, valuable insights can be drawn from closely related structures, such as other cinnamic acid derivatives and piperic acid amides.

For antimicrobial activity, studies on derivatives of the structurally similar 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (piperic acid) have shown that the nature of the amide linkage and substitutions on the aromatic ring are important. iosrjournals.org It was found that derivatives with electron-withdrawing groups, such as bromo and chloro substitutions on an aniline (B41778) nucleus attached via an amide linkage, exhibited excellent antibacterial activity. iosrjournals.org In the broader class of phenolic acids, the presence of hydroxyl groups on the phenolic ring is known to enhance antimicrobial activity. mdpi.com For instance, caffeic acid shows higher antimicrobial activity than p-coumaric acid, an effect attributed to the additional hydroxyl group. mdpi.com

Regarding antioxidant activity, the SAR for phenolic acids is well-established and depends on factors like the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. nih.gov The relative positions of these groups are also critical; ortho- and para-dihydroxylation of the aromatic ring leads to greater radical stability through resonance, thereby enhancing antioxidant capacity. nih.govnih.gov Methylation of hydroxyl groups tends to decrease this activity. nih.gov While 5-phenylpenta-2,4-dienoic acid itself lacks hydroxyl substituents, these principles suggest that the introduction of such groups onto its phenyl ring would be a rational strategy to impart antioxidant properties.

| Compound Class | Structural Feature | Impact on Antimicrobial/Antioxidant Activity | Reference |

|---|---|---|---|

| Piperic acid derivatives | Electron-withdrawing groups (e.g., Cl, Br) on amide-linked aniline | Increased antibacterial and cytotoxic potency | iosrjournals.org |

| Hydroxycinnamic acids | Additional hydroxyl group on phenolic ring | Higher antimicrobial activity | mdpi.com |

| Phenolic acids | Increased number of hydroxyl groups | Higher antioxidant activity | nih.gov |

| Phenolic acids | Ortho- or para-positioning of hydroxyl groups | Enhanced antioxidant activity due to resonance stabilization | nih.gov |

| Phenolic acids | Methylation of hydroxyl groups | Decreased antioxidant activity | nih.gov |

SAR for Fat Metabolism Regulation

Direct studies on the SAR of 5-phenylpenta-2,4-dienoic acid in fat metabolism are not widely available. However, research into other carboxylic acid derivatives as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, provides relevant SAR insights. nih.gov Inhibition of DGAT-1 is a therapeutic strategy for obesity and related metabolic disorders. nih.gov

In the development of DGAT-1 inhibitors, a general structure consisting of an acidic head (like a carboxylic acid), a central linker, and an aromatic tail has been recognized. nih.govdovepress.com For a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides, the carboxylic acid moiety was found to be crucial for activity. nih.gov SAR studies revealed that the positioning of this acidic group and the nature of the aromatic systems significantly influence inhibitory potency. For example, specific substitutions on the phenyl rings were optimized to enhance enzyme inhibition and improve pharmacokinetic properties, leading to compounds that effectively inhibited weight gain in diet-induced obese models. nih.gov The phenylpropionic acid structure, which is related to 5-phenylpenta-2,4-dienoic acid, has also been explored in the context of free fatty acid receptor 1 (FFAR1) agonists, which play a role in energy metabolism. dovepress.com These studies suggest that the core structure of an aromatic ring linked to a carboxylic acid via a flexible chain, as seen in 5-phenylpenta-2,4-dienoic acid, is a viable scaffold for interacting with targets involved in fat metabolism.

Conclusion and Future Perspectives in Research

Synthesis of Key Research Findings and Methodological Advancements

Research into 5-phenylpenta-2,4-dienoic acid has yielded significant insights into its synthesis and reactivity. A cornerstone of its preparation is the Knoevenagel condensation , a classical method involving the reaction of cinnamaldehyde (B126680) with malonic acid in the presence of a basic catalyst mixture, such as pyridine (B92270) and piperidine. chemicalbook.com This reaction proceeds via heating to reflux, leading to the formation of the desired product upon acidification and recrystallization. chemicalbook.com Another powerful synthetic tool is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes stabilized phosphonate (B1237965) carbanions to react with aldehydes, offering a pathway to predominantly E-alkenes. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, a crucial aspect in the synthesis of specific isomers of 5-phenylpenta-2,4-dienoic acid and its derivatives.

A significant methodological advancement lies in the area of photochemistry . Early studies on the solid-state irradiation of 5-phenylpenta-2,4-dienoic acid revealed the formation of a complex mixture of products, indicating a lack of selectivity. However, recent research has demonstrated that the use of templates, such as 1,8-dihydroxynaphthalene, can direct the photodimerization of 5-arylpenta-2,4-dienoic acids. This template-directed approach promotes selective [2+2] cycloaddition reactions, yielding cyclobutane (B1203170) products with high regio- and diastereoselectivity. This advancement provides a sophisticated level of control over the photochemical reactivity of this class of compounds.

The primary documented applications for 5-phenylpenta-2,4-dienoic acid are as a versatile synthetic building block and as a potential anti-malarial agent . chemicalbook.comselleckchem.com Its utility as a building block stems from its conjugated diene system and carboxylic acid functionality, which allow for a variety of chemical transformations.

Identification of Remaining Knowledge Gaps and Unexplored Areas

Despite the progress made, several knowledge gaps and unexplored areas remain in the research landscape of 5-phenylpenta-2,4-dienoic acid. A significant gap exists in the comprehensive understanding of its biological activity profile . While its potential as an anti-malarial agent is noted, a systematic investigation into a broader spectrum of pharmacological activities is lacking. The biological activities of structurally related compounds, such as cinnamic acid and its derivatives, which exhibit antioxidant, antimicrobial, and anticancer properties, suggest that 5-phenylpenta-2,4-dienoic acid and its analogs could possess a rich and untapped pharmacology. iosrjournals.orgmdpi.com

Furthermore, the exploration of 5-phenylpenta-2,4-dienoic acid in the realm of materials science is largely uncharted. While its methyl ester has been mentioned in the context of polymer production, the potential of the acid monomer itself in the synthesis of novel polymers and functional materials remains an open field of inquiry. The conjugated system of the molecule suggests that it could be a precursor to materials with interesting electronic or photophysical properties.

The photophysical properties of 5-phenylpenta-2,4-dienoic acid have not been extensively characterized. A deeper understanding of its fluorescence, phosphorescence, and quantum yield could unlock new applications in areas such as organic electronics or as a molecular probe.

Finally, while classical synthetic methods are well-established, the development of more sustainable and efficient synthetic routes represents another knowledge gap. This includes the exploration of greener solvents, catalyst systems, and energy-efficient reaction conditions.

Emerging Research Directions and Potential for Future Innovation

The future of research on 5-phenylpenta-2,4-dienoic acid is poised for exciting developments, with several emerging directions promising to unlock its full potential.

A primary area of focus will be the synthesis and biological evaluation of novel derivatives . By modifying the core structure of 5-phenylpenta-2,4-dienoic acid, for instance, by introducing different substituents on the phenyl ring or by creating amides and esters of the carboxylic acid, a library of new compounds can be generated. These derivatives can then be screened for a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This approach has been successfully applied to related compounds like piperic acid, yielding derivatives with enhanced cytotoxicity against cancer cell lines. iosrjournals.org

The application of computational chemistry is set to play a pivotal role in accelerating the discovery of new applications. nih.gov Theoretical studies can be employed to predict the electronic, spectroscopic, and biological properties of 5-phenylpenta-2,4-dienoic acid and its derivatives. Molecular docking simulations, for example, can help identify potential biological targets and guide the design of more potent therapeutic agents.

In the realm of chemical synthesis , future innovation may lie in the adoption of advanced manufacturing technologies. The development of continuous flow processes for the synthesis of 5-phenylpenta-2,4-dienoic acid could offer significant advantages in terms of efficiency, safety, and scalability compared to traditional batch methods. Furthermore, the exploration of biocatalysis , using enzymes to carry out specific synthetic transformations, could lead to more environmentally friendly and highly selective production methods.

Finally, the unique conjugated structure of 5-phenylpenta-2,4-dienoic acid makes it an intriguing candidate for the development of advanced materials . Future research could explore its incorporation into polymers to create materials with tailored optical, electronic, or mechanical properties. Its potential as a building block for photosensitive materials or as a component in organic light-emitting diodes (OLEDs) warrants investigation.

Q & A

Q. What are the established synthetic routes for 5-Phenylpenta-2,4-dienoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes typically involve conjugated diene formation followed by carboxylation. Key steps include:

- Reagent Selection : Use α,β-unsaturated carbonyl precursors (e.g., aldehydes like 5-Phenylpenta-2,4-dienal ) with oxidizing agents (e.g., KMnO₄) for controlled carboxylation.

- Condition Optimization : Employ factorial design to test variables like temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading . Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 5-Phenylpenta-2,4-dienoic acid?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Identify vinyl proton splitting patterns (J values) to confirm conjugation .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and conjugated C=O stretches (~1680-1720 cm⁻¹).

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) .

- Cross-Validation : Compare retention times and spectral data with known analogs (e.g., phenylpropenoic acids) .

Q. What are the key stability considerations for 5-Phenylpenta-2,4-dienoic acid under experimental conditions?

- Methodological Answer :

- Degradation Pathways : Assess susceptibility to light, heat, and pH. For example, acidic conditions may promote decarboxylation, while basic conditions could hydrolyze the diene .

- Mitigation Strategies :

- Store in amber vials at -20°C under inert gas (N₂/Ar).

- Use buffered solutions (pH 6-7) during biological assays .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

Advanced Research Questions

Q. How can factorial design be applied to investigate the effects of multiple variables on the synthesis or reactivity of 5-Phenylpenta-2,4-dienoic acid?

- Methodological Answer :

- Variable Selection : Test factors like temperature (20–80°C), solvent polarity, and catalyst type (e.g., homogeneous vs. heterogeneous).

- Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. For example:

| Run | Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 20 | THF | Pd/C | 45 |

| 2 | 80 | DMF | Ni | 72 |

- Analysis : Apply ANOVA to identify significant variables. Interaction plots can reveal synergies (e.g., high temp + polar solvent improves yield) .

Q. What strategies resolve contradictions in experimental data related to the compound’s mechanistic pathways or biological activity?

- Methodological Answer :

- Data Triangulation : Combine kinetic studies (e.g., rate constants under varying pH) with computational modeling (DFT for transition states) .

- Hypothesis Testing : If biological assays contradict in vitro results, validate via:

- Negative Controls : Test against structurally similar inactive analogs.

- Dose-Response Curves : Ensure activity is concentration-dependent .

- Literature Comparison : Align findings with prior studies on dienoic acids (e.g., role of conjugation in reactivity) .

Q. What computational approaches model the electronic structure and reaction mechanisms of 5-Phenylpenta-2,4-dienoic acid?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution.

- MD Simulations : Study solvation effects in water/DMSO using AMBER or CHARMM force fields.

- Mechanistic Insights : Compare activation energies for decarboxylation vs. cyclization pathways. Validate with experimental kinetic data .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.